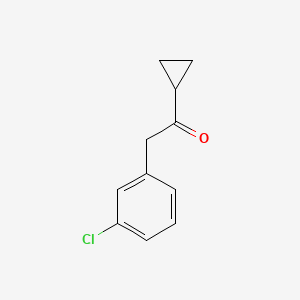

2-(3-Chlorophenyl)-1-cyclopropylethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The compound "2-(3-Chlorophenyl)-1-cyclopropylethan-1-one" can be synthesized through various methods, including palladium(II)-catalyzed cyclopropanation of simple allyloxy and allylamino compounds with diazomethane in the presence of bis(benzonitrile)palladium dichloride, leading to cyclopropanes in high yields (Tomilov et al., 1990). Additionally, reactions involving 1-cyclopropyl-2-arylethanones with allenic esters under TMSOTf mediation have been reported to synthesize dihydrofuro[2,3-h]chromen-2-one derivatives (Shi et al., 2007).

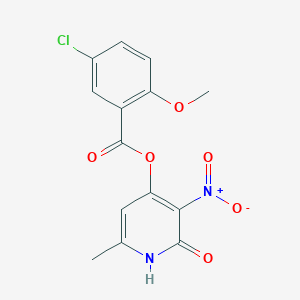

Molecular Structure Analysis

The molecular structure and characteristics of cyclopropane derivatives, including those similar to "2-(3-Chlorophenyl)-1-cyclopropylethan-1-one," have been extensively studied. X-ray crystallography has been used to investigate the absolute molecular configuration, revealing intermolecular hydrogen bonds and specific configurations of methyl and chlorophenyl groups (Wu et al., 2015).

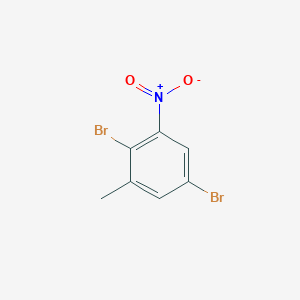

Chemical Reactions and Properties

Cyclopropanation reactions, particularly involving electron-deficient alkenes with dichloromethane as the methylene source, have been explored. These reactions proceed in good to excellent yields under mild conditions, showcasing the cyclopropyl group's significance in medicinal chemistry (Teye-Kau et al., 2023).

Physical Properties Analysis

Research into the physical properties of cyclopropane derivatives, such as "2-(3-Chlorophenyl)-1-cyclopropylethan-1-one," often focuses on their reactivity and stability under various conditions. The strain in small rings like cyclopropane can significantly influence these properties, making them highly reactive and versatile building blocks for organic synthesis (Meijere et al., 2000).

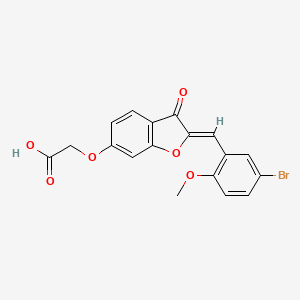

Chemical Properties Analysis

The chemical properties of compounds similar to "2-(3-Chlorophenyl)-1-cyclopropylethan-1-one" include their ability to undergo various reactions, such as cycloadditions with tetracyanoethylene to produce cyclobutane or vinylcyclopentane derivatives. These reactions demonstrate the versatility of cyclopropyl-substituted ethylenes in organic synthesis (Nishida et al., 1991).

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-1-cyclopropylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMRXMWRDKJQEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B2485509.png)

![1-Carbazol-9-yl-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol](/img/structure/B2485513.png)

![7'-chloro-1-(3,5-dimethylbenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2485514.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2485517.png)

![(E)-N-[2-(Benzotriazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2485520.png)

![6-(4-Ethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2485525.png)

![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2485528.png)